2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Description

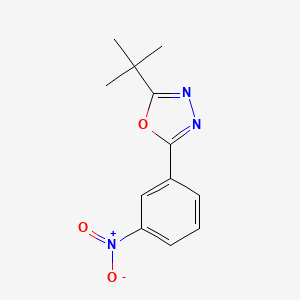

2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at positions 2 and 5 with a tert-butyl group and a meta-nitrophenyl group, respectively. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its stability, planar structure, and ability to engage in hydrogen bonding and π-π interactions.

This compound is synthesized via cyclization reactions, often starting from carboxylic acid derivatives and hydrazides in the presence of phosphoryl chloride (POCl₃), followed by nitration using KNO₃ and H₂SO₄ .

Properties

IUPAC Name |

2-tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-14-13-10(18-11)8-5-4-6-9(7-8)15(16)17/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPURQMJPACJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75655-58-2 | |

| Record name | 5-tert-Butyl-2-[3-(nitrophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzohydrazide with tert-butyl isocyanide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the oxadiazole ring.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Tert-butyl-5-(3-aminophenyl)-1,3,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 2-tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Oxadiazoles have been investigated for their anti-inflammatory effects. A case study demonstrated that derivatives with nitrophenyl groups exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Material Science

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are useful in various applications, including sensors and light-emitting devices. The compound's ability to emit fluorescence upon excitation makes it a candidate for organic light-emitting diodes (OLEDs).

Polymer Blends

Research has shown that blending this oxadiazole with other polymers can enhance thermal stability and mechanical properties. Data from experimental studies indicate improved tensile strength and thermal degradation temperatures compared to pure polymers.

Analytical Chemistry

Chromatographic Applications

this compound has been utilized as a fluorescent tagging agent in chromatographic techniques. Its fluorescent properties facilitate the detection of analytes at low concentrations. A study demonstrated its effectiveness in high-performance liquid chromatography (HPLC) for separating and quantifying pharmaceutical compounds.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Table 2: Thermal Properties of Polymer Blends

| Polymer Blend | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Pure Polymer | 25 | 200 |

| Polymer + this compound | 35 | 250 |

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives revealed that the introduction of a nitrophenyl group significantly enhanced antimicrobial activity against Staphylococcus aureus. The mechanism was linked to the compound's ability to penetrate bacterial membranes effectively.

Case Study 2: Development of Fluorescent Polymers

In a project aimed at creating new fluorescent materials for OLEDs, researchers incorporated this compound into poly(methyl methacrylate). The resulting material exhibited strong fluorescence and improved electrical conductivity compared to traditional OLED materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural Analogues with Different Substituents

2-Cyclohexyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

- Synthesis: Prepared via nitration of 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole using KNO₃/H₂SO₄, yielding 72% .

- Bioactivity: Not explicitly reported, but similar nitrophenyl-substituted oxadiazoles exhibit CNS depressant and antimicrobial activities .

2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

- Structure : Features a rigid adamantyl group and a para-nitrophenyl substituent.

- Crystallography: Crystallizes in the monoclinic system (space group P21/c), with the nitro group in the para position enhancing planarity compared to meta-substituted analogues .

- Implications : Para-substitution may improve stacking interactions in protein binding, whereas meta-substitution (as in the target compound) could alter dipole moments and solubility .

2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives

- Functional Groups: Amino and dithiocarbamate groups at position 2.

- Bioactivity: Demonstrated antibacterial and antifungal activities, with the amino group enabling hydrogen bonding to microbial enzymes .

- Contrast : The tert-butyl group in the target compound lacks hydrogen-bonding capacity but may enhance membrane permeability due to hydrophobicity .

Substituent Position and Electronic Effects

Meta- vs. Para-Nitrophenyl Substitution

- Para-Substitution : Observed in compounds like 2-(adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, which showed enhanced planarity and stacking in crystal structures .

- Activity Correlation : Para-nitro derivatives often exhibit stronger electron-withdrawing effects, influencing redox properties and reactivity in pesticidal applications .

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Group (Electron-Withdrawing) : Enhances oxidative stability and interactions with electron-rich biological targets (e.g., enzymes like succinate dehydrogenase in fungicides) .

- Methoxy or Hydroxy Groups (Electron-Donating) : Improve solubility and antimicrobial activity but may reduce metabolic stability .

Table 1: Comparative Bioactivity of Selected 1,3,4-Oxadiazole Derivatives

Fungicidal and Herbicidal Activity

- Thioether Derivatives : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) showed >50% inhibition against Sclerotinia sclerotiorum and herbicidal effects via SDH inhibition .

- Role of tert-butyl : The bulky tert-butyl in the target compound might reduce binding to SDH compared to smaller substituents, as seen in molecular docking studies .

CNS Depressant Activity

- Nitrophenyl-Containing Analogues : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) exhibited excellent CNS activity, suggesting nitro groups enhance blood-brain barrier penetration .

Biological Activity

2-Tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound can be performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Infrared Spectroscopy (IR) : Identifies functional groups within the compound.

- Mass Spectrometry : Confirms molecular weight and structure.

Antimicrobial Activity

The oxadiazole derivatives have shown significant antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit activity against a range of pathogens. For instance:

- Bacterial Strains : this compound has been tested against Gram-positive and Gram-negative bacteria. In vitro assays revealed effective inhibition against strains like Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Escherichia coli | 1 µg/mL |

Anticancer Activity

Research has indicated that oxadiazole derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HepG2 | 12 | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives is another area of interest. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Antimicrobial Study : A study conducted by Dhumal et al. (2016) evaluated various oxadiazole derivatives for their antimicrobial properties against Mycobacterium bovis. The results indicated that certain derivatives showed potent activity comparable to standard antibiotics.

- Cytotoxicity Evaluation : In a study published by Paruch et al. (2020), several oxadiazole derivatives were tested for cytotoxicity against human cancer cell lines. The findings suggested that these compounds could selectively induce cell death in cancer cells while sparing normal cells.

Q & A

Q. What are the common synthetic routes for preparing 2-tert-butyl-5-(3-nitrophenyl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization of acylhydrazides or nucleophilic substitution reactions. For example, hydrazides derived from tert-butyl carboxylic acids can undergo cyclization with nitrophenyl-substituted precursors under reflux conditions with catalysts like triethylamine. Reaction progress is monitored via TLC, and products are purified via recrystallization (e.g., using pet-ether) . Thermal or acid-catalyzed cyclization methods are also employed to form the oxadiazole ring, with yields dependent on solvent polarity and temperature gradients .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) resolves substituent positions: the tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR), while aromatic protons from the 3-nitrophenyl moiety show splitting patterns consistent with meta substitution .

- Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated for analogous oxadiazole derivatives .

Q. What solvent systems and reaction conditions enhance stability during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates, while non-polar solvents (e.g., toluene) are preferred for cyclization to minimize side reactions. Reflux temperatures (80–120°C) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Catalyst screening : Triethylamine or pyridine enhances nucleophilic substitution rates .

- Solvent selection : High dielectric solvents (e.g., acetonitrile) stabilize transition states in cyclization .

- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) reduces decomposition of thermally labile intermediates .

- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., molar ratios, time) for maximum yield .

Q. What mechanistic insights explain contradictory biological activity data in oxadiazole derivatives?

Contradictions may arise from:

- Enzyme specificity : The nitro group’s electron-withdrawing effects modulate interactions with target enzymes (e.g., cytochrome P450 vs. kinases) .

- Cellular uptake variability : LogP values (lipophilicity) influence membrane permeability; tert-butyl groups may enhance bioavailability but reduce solubility .

- Redox activity : The nitro group’s reduction potential (measured via cyclic voltammetry) can generate reactive intermediates, leading to divergent effects in antioxidant vs. cytotoxic assays .

Q. How can computational methods complement experimental data for this compound?

- DFT calculations predict HOMO/LUMO energies (e.g., HOMO ~6.2 eV for electron-deficient nitroaryl systems) to rationalize reactivity in nucleophilic/electrophilic pathways .

- Molecular docking models interactions with biological targets (e.g., binding affinities to DNA topoisomerases) to prioritize synthetic analogs .

- MD simulations assess conformational stability of the oxadiazole ring under physiological conditions .

Q. What strategies resolve discrepancies in physicochemical data (e.g., melting point variations)?

- Crystallinity analysis : Differential Scanning Calorimetry (DSC) distinguishes polymorphic forms, which may alter melting points .

- Purity validation : HPLC with UV detection (λ = 254 nm) quantifies impurities; recrystallization in mixed solvents (e.g., ethanol/water) improves purity .

- Interlaboratory calibration : Standardized protocols for DSC and NMR reduce instrument-based variability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Cyclization Temp. | 110°C (reflux in toluene) | 65–75% | |

| Catalyst | Triethylamine (10 mol%) | 70–80% | |

| Purification | Recrystallization (pet-ether) | >95% purity |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H, tert-butyl) | |

| ¹³C NMR | δ 165.2 (C=N of oxadiazole) | |

| IR | 1520 cm⁻¹ (NO₂ asymmetric stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.